molecular formula C22H18N4O4S B1226351 2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide

2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide

Cat. No. B1226351
M. Wt: 434.5 g/mol
InChI Key: LVSZETJUQCVNOM-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-acetyl-5-oxo-2-sulfanylidene-4-imidazolidinylidene)-2-oxo-1-indolyl]-N-(3-methylphenyl)acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Antimicrobial Activity

A series of derivatives, including compounds structurally related to the specified chemical, have been explored for their antimicrobial potential. Notably, derivatives such as N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide showed in vitro antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Crystal Structure Analysis

The crystal structures of compounds with similar frameworks, such as (oxothiazolidin-2-ylidene)acetamides, have been analyzed and compared with related structures. These studies provide a deeper understanding of the molecular configurations and potential applications in various fields (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Synthesis and Anti-Inflammatory Activity

Compounds structurally similar to the specified chemical have been synthesized and evaluated for anti-inflammatory activity. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have demonstrated significant anti-inflammatory properties (Sunder & Maleraju, 2013).

Cytotoxic and Anticancer Activities

Related compounds, like 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, have been tested for their anticancer activity. Some derivatives showed a potent and selective cytotoxic effect against leukemia cell lines, illustrating the potential for anticancer applications (Horishny, Arshad, & Matiychuk, 2021).

Molecular Docking and Drug Design

The theoretical parameters and molecular docking studies of compounds with similar structural frameworks have been conducted, providing insights for drug design and molecular interaction analysis. Such studies are crucial for understanding how these compounds could interact with biological targets (Nikalje, Hirani, & Nawle, 2015).

properties

Product Name

2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H18N4O4S/c1-12-6-5-7-14(10-12)23-17(28)11-25-16-9-4-3-8-15(16)18(21(25)30)19-20(29)24-22(31)26(19)13(2)27/h3-10H,11H2,1-2H3,(H,23,28)(H,24,29,31)/b19-18-

InChI Key

LVSZETJUQCVNOM-HNENSFHCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)NC(=S)N4C(=O)C)/C2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)NC(=S)N4C(=O)C)C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide
Reactant of Route 4
2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide
Reactant of Route 5
2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide
Reactant of Route 6
2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide

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